1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine
Description
1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448124-32-0) is a piperidine derivative featuring dual sulfonyl functionalities: a 3-methylbenzylsulfonyl group at position 1 and a methylsulfonyl group at position 4. Its molecular formula is C₁₉H₂₃NO₄S₂, with a molecular weight of 393.5 g/mol . Sulfonyl groups are critical in medicinal chemistry due to their electron-withdrawing properties, which enhance metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-12-4-3-5-13(10-12)11-21(18,19)15-8-6-14(7-9-15)20(2,16)17/h3-5,10,14H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSGXVDJONXCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available piperidine or synthesized through various organic reactions.
Substitution Reactions: The piperidine ring is then subjected to substitution reactions to introduce the 3-methylbenzylsulfonyl and methylsulfonyl groups. This can be achieved through nucleophilic substitution reactions using appropriate sulfonyl chlorides and base catalysts.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various sulfone, sulfide, and substituted piperidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Scientific Research Applications
1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine serves multiple purposes in scientific research, including applications in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Synthesis The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
- Reagent It acts as a reagent in various chemical reactions.
Biology
- Biological Activities The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine
- Therapeutic Applications Researches investigate the compound for potential therapeutic uses, including drug development and delivery systems.
Industry
- Material Development It is used in developing new materials and as a catalyst in different industrial processes.
Chemical Reactions and Properties
This compound can undergo various chemical reactions due to its sulfonyl groups.
Types of Reactions
- Oxidation The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
- Reduction Reduction reactions can convert the sulfonyl groups to sulfides.
- Substitution The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Reagents and Conditions
- Oxidation Common oxidizing agents include potassium permanganate and hydrogen peroxide .
- Reduction Reducing agents like lithium aluminum hydride and sodium borohydride are used.
- Substitution Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The primary products resulting from these reactions include various sulfone, sulfide, and substituted piperidine derivatives, which can be further utilized in different applications.
Mechanism of Action
The mechanism of action of 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, leading to various biological effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Key Observations :
- The 3-methylbenzylsulfonyl group in the target compound introduces steric bulk and lipophilicity compared to phenyl or p-tolyl analogs .
- Methoxy groups (e.g., ) enhance solubility due to their electron-donating nature.
Physicochemical Properties and Substituent Effects
Lipophilicity and Solubility
- Methoxy-substituted analogs (e.g., ) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity.
- Chlorinated analogs (e.g., ) show moderate solubility but improved stability against metabolic oxidation.
Electronic Effects
- Methylsulfonyl groups are strong electron-withdrawing groups (EWGs), polarizing the piperidine ring and enhancing reactivity in nucleophilic substitutions .
- Benzyl vs. Phenyl Sulfonyl : The benzyl group in the target compound provides extended conjugation, slightly reducing electrophilicity compared to phenylsulfonyl analogs .
Implications for the Target Compound :
- Dual sulfonyl groups could synergistically improve binding to targets like kinases or G protein-coupled receptors (e.g., GPR6) .
Biological Activity
1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring with two sulfonyl substituents: a 3-methylbenzylsulfonyl group and a methylsulfonyl group . The synthesis typically involves nucleophilic substitution reactions utilizing sulfonyl chlorides under controlled conditions to achieve high yields and purity.
Biological Activity Overview
Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics like vancomycin. This suggests potential applications in treating antibiotic-resistant infections .
Anticancer Activity:
The compound has been investigated for its anticancer properties. Studies highlight its ability to inhibit specific cancer cell lines, showing promise as a therapeutic agent in oncology. The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis .
The biological activity of this compound is attributed to its interaction with various biological targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction may lead to the modulation of cellular pathways involved in inflammation, cancer progression, and microbial resistance .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | |
| Anticancer | Moderate | |
| Enzyme Inhibition | Significant |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of similar piperidine derivatives, this compound demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique structure contributes to its ability to bypass common resistance mechanisms seen in traditional antibiotics .
Case Study 2: Anticancer Potential
Another research effort focused on the compound's effects on human cancer cell lines. Results indicated that it could induce apoptosis in A-431 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study emphasized the importance of the sulfonyl groups in enhancing cytotoxic activity through specific protein interactions .
Q & A
Q. What are the recommended synthetic routes for 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine?
The compound can be synthesized via sequential sulfonylation of the piperidine scaffold. A typical approach involves:
- Step 1 : Reacting 4-(methylsulfonyl)piperidine with 3-methylbenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (e.g., methylene chloride) .
- Step 2 : Purification via column chromatography or recrystallization to isolate the target compound.
Key parameters include stoichiometric control of sulfonyl chloride, reaction temperature (often 0–25°C), and inert atmosphere to prevent side reactions .
Q. How can the compound’s purity and structural integrity be validated?
Use a combination of:
- NMR spectroscopy : Confirm sulfonyl group integration (e.g., ¹H NMR: δ 2.8–3.2 ppm for methylsulfonyl protons) and aromatic protons from the 3-methylbenzyl moiety .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC : Assess purity (>95% recommended for biological studies) using reverse-phase C18 columns with UV detection .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms (CYP2D6, CYP3A4) due to structural similarity to known inhibitors .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with IC₅₀ calculations via dose-response curves .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral resolution : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers or diastereomers .
- Asymmetric catalysis : Use palladium-catalyzed cross-coupling or organocatalysts to induce stereoselectivity in intermediates .
- X-ray crystallography : Confirm absolute configuration of resolved stereoisomers .
Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity .
- Orthogonal assays : Validate target engagement via thermal shift assays or CRISPR-mediated gene knockout .
Q. What strategies optimize structure-activity relationships (SAR) for dual sulfonyl moieties?
- Systematic substitution : Replace the 3-methylbenzyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., adamantyl) to modulate steric/electronic effects .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity using MD simulations .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- pH-dependent degradation : Conduct accelerated stability studies (e.g., 37°C, pH 1–9) to identify labile bonds (e.g., sulfonamide linkages) .
- Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation .
- Cryopreservation : Use lyophilization for long-term storage, with trehalose as a stabilizer .
Q. What in silico tools predict off-target interactions or toxicity?
- SwissADME : Assess drug-likeness (Lipinski’s Rule of Five) and blood-brain barrier permeability .
- ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonyl groups) .
- Molecular dynamics (MD) : Simulate binding to unintended targets (e.g., hERG channels) using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
